Product packaging for Methyl 3,3-dimethyloxetane-2-carboxylate(Cat. No.:)

Methyl 3,3-dimethyloxetane-2-carboxylate

Cat. No.: B13003704
M. Wt: 144.17 g/mol
InChI Key: CIQGDVPEPLSFKT-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyloxetane-2-carboxylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B13003704 Methyl 3,3-dimethyloxetane-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 3,3-dimethyloxetane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-7(2)4-10-5(7)6(8)9-3/h5H,4H2,1-3H3

InChI Key

CIQGDVPEPLSFKT-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1C(=O)OC)C

Origin of Product

United States

Applications of Methyl 3,3 Dimethyloxetane 2 Carboxylate in Chemical Synthesis

As Building Blocks in Complex Organic Synthesis

The oxetane (B1205548) ring, a four-membered cyclic ether, is increasingly recognized in medicinal chemistry and materials science as a desirable structural motif. acs.org The incorporation of an oxetane unit can significantly influence a molecule's physicochemical properties, including aqueous solubility, lipophilicity, metabolic stability, and conformational preferences. acs.org When compared to more common functionalities like gem-dimethyl or carbonyl groups, oxetanes can offer a unique combination of properties. For instance, replacing a gem-dimethyl group with an oxetane can lead to a substantial increase in aqueous solubility and often enhances metabolic stability. acs.org

Methyl 3,3-dimethyloxetane-2-carboxylate, with its specific substitution pattern, provides a conformationally rigid scaffold. This rigidity can be advantageous in the design of molecules intended to interact with biological targets, as it can lead to higher binding specificity. The compound features both an oxetane ring and a carboxylic acid derivative (a methyl ester), making it a bifunctional building block amenable to various chemical transformations. vulcanchem.com

Precursors for Complex Molecular Architectures

The strained nature of the oxetane ring in this compound makes it susceptible to ring-opening reactions, a characteristic that is frequently exploited in the synthesis of more complex molecules. vulcanchem.com Nucleophilic attack can lead to the cleavage of the ether linkage, providing access to highly functionalized acyclic compounds that can be further elaborated. For example, reaction with amines can generate β-amino alcohols, which are valuable intermediates in drug discovery. vulcanchem.com

The ester group at the 2-position provides another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions to build larger and more complex molecular architectures. vulcanchem.com The combination of the reactive oxetane ring and the versatile ester functionality allows for a stepwise and controlled construction of intricate molecular frameworks.

Synthesis of Diverse Heterocyclic Systems

The strategic use of oxetane derivatives as precursors for various heterocyclic systems is a growing area of interest in synthetic chemistry. The ring strain of the oxetane can be harnessed to drive cyclization reactions, leading to the formation of five-membered and other heterocyclic rings.

While direct synthesis of furans and pyrroles from this compound is not extensively documented, the general strategy of using oxetane derivatives as precursors for these five-membered heterocycles has been established. One approach involves the acid-catalyzed ring opening of oxetane-alkylidene derivatives. thieme-connect.de This method provides a scalable route to polysubstituted furans and pyrroles in high yields. thieme-connect.de For instance, treating an oxetane-ylidene precursor with a catalytic amount of a Lewis acid like BF₃·OEt₂ at room temperature can lead to the rapid formation of polysubstituted furans. thieme-connect.de

In a similar vein, the reaction of these oxetane precursors with alkyl amines can furnish the corresponding pyrrole (B145914) derivatives. thieme-connect.de This transformation proceeds through the in-situ formation of an imine, followed by a spontaneous cyclization involving the ring-opening of the oxetane. thieme-connect.de This strategy has also been successfully applied to the synthesis of benzofurans and indoles. thieme-connect.de

A concise total synthesis of several 2,4-disubstituted furan-containing natural products has been achieved using α-hydroxyoxetanyl ketones as key intermediates. rsc.org These precursors undergo a Bi(OTf)₃ catalyzed dehydrative cycloisomerization to form hydroxymethyl-tethered furans. rsc.org

Starting Material TypeReagents and ConditionsProductYield (%)Reference
Oxetane-ylidenecat. BF₃·OEt₂, CH₂Cl₂, r.t.Polysubstituted Furan79-99 thieme-connect.de
Oxetane-ylideneAlkyl amine, 4 Å MS, 40 °CPolysubstituted Pyrrole62-88 thieme-connect.de
α-Hydroxyoxetanyl ketonecat. Bi(OTf)₃2,4-Disubstituted FuranN/A rsc.org

This table presents general findings for the synthesis of furans and pyrroles from oxetane derivatives.

The synthesis of 2-oxazolines, a privileged class of heterocycles with wide applications in catalysis and as pharmacophores, can be achieved through the ring-opening of oxetane precursors. nih.govresearchgate.net A mild and efficient catalytic protocol has been developed for the intramolecular cyclization of 3-amido oxetanes to the corresponding 2-oxazolines. nih.govresearchgate.net This reaction is typically catalyzed by a Lewis acid, such as Indium(III) triflate (In(OTf)₃), and proceeds smoothly under mild conditions. nih.govresearchgate.net The process involves the activation of the oxetane ring by the Lewis acid, followed by intramolecular attack of the amide oxygen, leading to ring-opening and subsequent cyclization to form the oxazoline (B21484) ring. This methodology has been successfully applied to a wide array of 3-amido oxetanes, including those with aromatic, aliphatic, and α,β-unsaturated substituents on the amide nitrogen. nih.gov

Starting OxetaneCatalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)Reference
N-Benzoyl-3-aminooxetaneIn(OTf)₃ (10)CH₂Cl₂40242-Phenyl-2-oxazoline derivative93 nih.gov
N-Acetyl-3-aminooxetaneIn(OTf)₃ (10)CH₂Cl₂40242-Methyl-2-oxazoline derivative91 nih.gov

This table showcases examples of oxazoline synthesis from 3-amido oxetanes.

The synthesis of thiazoline (B8809763) derivatives directly from oxetane precursors is less commonly reported in the literature. Thiazolines are typically synthesized through condensation reactions of β-amino thiols with carboxylic acids or their derivatives. nih.gov

Spirocyclic oxetanes are valuable structural motifs in medicinal chemistry, often considered as metabolically robust alternatives to other common groups like morpholine. acs.orgnih.gov The synthesis of spirocyclic systems incorporating an oxetane ring can be achieved through various synthetic strategies. One notable method is the Paternò–Büchi reaction, a [2+2] photocycloaddition of a ketone with an alkene, which constructs the oxetane ring in a single step. researchgate.net

Furthermore, spirocyclic oxetanes can be key intermediates for the synthesis of more complex fused heterocyclic systems. For example, a spirocyclic oxetane has been successfully fused to a benzimidazole (B57391) ring system through an oxidative cyclization of an o-cycloalkylaminoacetanilide precursor. nih.gov The synthesis of functionalized spirocyclic oxetanes provides access to novel areas of chemical space for drug discovery. rsc.org

Contributions to Polymer Chemistry and Functional Materials

Oxetanes, including substituted derivatives like 3,3-dimethyloxetane (B1346095), are known to undergo ring-opening polymerization (ROP) to produce polyethers. radtech.org This polymerization is typically initiated cationically due to the basicity of the ether oxygen. radtech.org The high ring strain of the oxetane (approximately 107 kJ/mol) provides a strong thermodynamic driving force for this process. radtech.org

Specifically, the copolymerization of oxetane with 3,3-dimethyloxetane has been studied, indicating that these monomers can be incorporated into polymer chains. Energetic copolyethers have been synthesized via the cationic ring-opening polymerization of 3-nitratomethyl-3-methyloxetane and tetrahydrofuran (B95107), initiated by a system of boron trifluoride etherate (BF₃·Et₂O) and 1,4-butanediol. energetic-materials.org.cn

Given the presence of the methyl ester group, the ring-opening polymerization of this compound would be expected to yield functional polyesters or polyethers with pendant ester groups. These functional polymers could have a range of applications, for example, as biodegradable materials or as scaffolds for further chemical modification. The ester functionalities along the polymer backbone or as pendant groups could be hydrolyzed to carboxylic acids, providing sites for cross-linking or for the attachment of other molecules, thereby tailoring the material's properties for specific applications.

Precursors for Photo-curable Polymers and Oligomers

The strained four-membered ring of oxetane derivatives, such as this compound, makes them valuable monomers in the synthesis of photo-curable polymers and oligomers. Their high ring strain energy, comparable to that of oxiranes (epoxides), coupled with higher basicity, allows for efficient cationic ring-opening polymerization. radtech.org This process can be initiated by photo-acid generators (PAGs) upon exposure to UV light, leading to the formation of polyethers. radtech.orgtoagosei.co.jp

The photo-initiated cationic polymerization of oxetanes proceeds smoothly at room temperature and can be applied to high-performance photo-curing systems. radtech.org While oxetane polymerization may exhibit a longer induction period compared to epoxides, it proceeds steadily to achieve high monomer conversion. toagosei.co.jp In formulations with epoxy monomers, oxetanes can exhibit significantly accelerated polymerization rates. toagosei.co.jp This "kick-starting" effect is a general phenomenon that can be applied to various oxetane monomers, leading to rapid, induction-period-free photopolymerization, which is crucial for applications like high-speed UV curing of coatings and in 3D imaging. google.com

The versatility of oxetane chemistry allows for the synthesis of a wide range of functional polymers. For instance, the reaction of oxetanes with carboxylic acids can produce linear polyesters with pendant functional groups. radtech.org This has been utilized to create photo-curable polyesters with terminal (meth)acryloyl groups, which can be further cross-linked. radtech.org The properties of the resulting polymers can be tailored by the choice of oxetane monomer and other co-reactants. The use of oxetane-based monomers in photo-curable formulations can lead to polymers with desirable characteristics such as high thermal capability, excellent adhesion, and good chemical resistance. toagosei.co.jpgoogle.com

Role in Energetic Binder Synthesis

Energetic binders are crucial components in solid propellants and polymer-bonded explosives, providing structural integrity and influencing the energetic performance of the material. nih.govdtic.mil Polyoxetanes, derived from the ring-opening polymerization of oxetane monomers, have emerged as a significant class of energetic binders. nih.govnih.gov These polymers can be functionalized with energetic groups such as azido (B1232118) (–N₃) and nitrato (–ONO₂) groups to enhance the energy output of the final formulation. dtic.mil

The synthesis of energetic polyoxetanes often involves the cationic polymerization of functionalized oxetane monomers. nih.gov For example, poly(3-azidomethyl-3-methyloxetane) (poly(AMMO)) and poly(3-nitratomethyl-3-methyloxetane) (poly(NIMMO)) are well-known energetic binders derived from oxetane precursors. nih.govdtic.mil The synthesis typically starts with a corresponding hydroxymethyl- or halomethyl-substituted oxetane, which is then polymerized, followed by the introduction of the energetic functional group through chemical modification. nih.gov

Anionic Ring-Opening Alternating Copolymerization Applications

The anionic ring-opening copolymerization (ROCOP) of oxetanes with cyclic anhydrides presents a powerful method for the synthesis of well-defined polyesters. acs.org This process allows for the creation of polymers with a perfectly alternating structure, predictable molecular weights, and low dispersity. acs.org While the ROCOP of epoxides and cyclic anhydrides is well-established, the use of oxetanes has been more challenging. acs.org However, recent advancements have demonstrated the successful organobase-catalyzed ROCOP of oxetanes and cyclic anhydrides. acs.org

This method offers a versatile route to a variety of polyester (B1180765) structures by using a broad range of initiators and monomers. acs.org The reaction can be catalyzed by quaternary onium salts or organobase catalysts. acs.org The living character of this polymerization allows for the synthesis of block copolymers through sequential monomer addition. bath.ac.uk For example, a sugar-derived oxetane has been successfully copolymerized with various cyclic anhydrides to produce novel, renewable polyesters with high thermal stability and a range of glass transition temperatures. bath.ac.uk

The resulting polyesters from the alternating copolymerization of oxetanes and cyclic anhydrides can possess functional groups that allow for further post-polymerization modification. bath.ac.uk This opens up possibilities for creating advanced materials with tailored properties for specific applications. The ability to precisely control the polymer architecture through this method is a significant advantage for materials science. acs.org

Applications in Polymer Conductivity Enhancement

Polymer electrolytes are a critical component of all-solid-state lithium-ion batteries, offering potential improvements in safety and energy density. Poly(oxetane)-based materials have been investigated as polymer hosts for these electrolytes due to their ability to dissolve lithium salts and facilitate ion transport. nih.gov The ether oxygens in the poly(oxetane) backbone can coordinate with lithium ions, creating pathways for ionic conduction.

The synthesis of these polymer electrolytes often involves the in-situ ring-opening polymerization of oxetane monomers in the presence of a lithium salt. nih.gov For instance, copolymers derived from functionalized oxetane monomers can be cross-linked to form tough and flexible polymer electrolyte films. bit.edu.cn The ionic conductivity of these materials is influenced by factors such as the composition of the copolymer, the concentration of the lithium salt, and the glass transition temperature (Tg) of the polymer. bit.edu.cn A lower Tg is generally desirable as it corresponds to higher segmental motion of the polymer chains, which in turn enhances ionic conductivity. bit.edu.cn

Research has focused on designing oxetane-based copolymers that can achieve high ionic conductivity at ambient temperatures. For example, copolymers of 3-acryloyloxymethyl-3'-methyloxetane and 3-[2-methoxy(ethylenoxy)]methyl-3'-methyloxetane have been synthesized and their ionic conductivity properties evaluated. bit.edu.cn By adjusting the ratio of the comonomers and the lithium salt concentration, the ionic conductivity can be optimized. bit.edu.cn These studies demonstrate the potential of oxetane-based polymers in the development of next-generation solid-state batteries. nih.gov

Oxetanes as Structural Motifs and Bioisosteric Scaffolds in Molecular Design

The oxetane ring has garnered significant attention in medicinal chemistry and drug discovery due to its unique structural and physicochemical properties. acs.orgnih.govnih.gov This four-membered heterocycle is a small, polar, and three-dimensional motif that can be used to modulate the properties of drug candidates. nih.govacs.org The introduction of an oxetane can favorably influence a compound's aqueous solubility, metabolic stability, lipophilicity, and the basicity of nearby functional groups. acs.orgacs.org

Oxetanes are often employed as bioisosteres for other common functional groups, such as gem-dimethyl groups and carbonyl groups. acs.orgacs.org Replacing a gem-dimethyl group with an oxetane can lead to a substantial increase in aqueous solubility while often improving metabolic stability. acs.org As a carbonyl isostere, the oxetane can offer advantages in terms of chemical stability and intellectual property. nih.gov The 3,3-disubstituted oxetane motif is particularly noted for its stability. acs.orgrsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 3,3 Dimethyloxetane 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of Methyl 3,3-dimethyloxetane-2-carboxylate, providing critical information about the connectivity, chemical environment, and stereochemistry of its atoms.

¹H-NMR and ¹³C-NMR

While specific spectral data for this compound is not widely published, expected chemical shifts can be inferred from data on analogous structures, such as the parent oxetane (B1205548) ring and various methyl esters. aocs.orgresearchgate.net

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments within the molecule.

Methyl Ester Protons (-OCH₃): A sharp singlet is anticipated around 3.7 ppm, a characteristic region for methyl ester protons. aocs.orgorgchemboulder.com

Oxetane Ring Protons: The protons on the oxetane ring will exhibit more complex signals. The methine proton at the C2 position (adjacent to the ester) would be shifted downfield. The diastereotopic methylene (B1212753) protons at the C4 position, adjacent to the ring oxygen, are expected to appear as multiplets in the 3.4 to 4.5 δ range. pressbooks.publibretexts.org

Gem-Dimethyl Protons (-C(CH₃)₂): Two distinct singlets are expected for the two methyl groups at the C3 position, as they are chemically non-equivalent.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides complementary information, identifying each unique carbon atom.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, with a predicted signal in the 160-180 ppm range. libretexts.org

Oxetane Ring Carbons: The carbons of the strained oxetane ring are expected in the 50-80 δ range. pressbooks.pub The C2 carbon, bonded to the ester group, and the C4 carbon, the methylene group in the ring, will have distinct shifts. The quaternary C3 carbon, bearing the two methyl groups, will also have a characteristic signal.

Methyl Carbons: The methyl ester carbon (-OC H₃) typically appears around 50-55 ppm, while the gem-dimethyl carbons (-C(C H₃)₂) will be found further upfield. cas.cz

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C(O )OCH₃ - ~170
CH -COOCH₃ (C2) ~4.5 - 5.0 ~70 - 80
C(CH₃ )₂ (C3) - ~40 - 50
O-CH₂ - (C4) ~4.6 - 4.8 ~75 - 85
C(CH₃ )₂ ~1.3 & ~1.5 (two s) ~20 - 30
COOCH₃ ~3.7 (s) ~52

Note: These are estimated values based on analogous structures and general spectroscopic principles.

Advanced NMR Techniques (e.g., Inverse-Gated Decoupling)

For more precise quantitative analysis and structural confirmation, advanced NMR techniques are invaluable.

Inverse-Gated Decoupling: This technique is particularly useful for obtaining quantitative ¹³C NMR spectra. stackexchange.com In a standard proton-decoupled ¹³C experiment, the Nuclear Overhauser Effect (NOE) can non-uniformly enhance the signals of protonated carbons, making integration unreliable. nanalysis.com The inverse-gated decoupling pulse sequence minimizes this NOE by turning on the proton decoupler only during the signal acquisition period. nanalysis.comnih.gov This allows for the accurate integration of all carbon signals, including the non-protonated quaternary carbons (C=O and C3), which is crucial for confirming the molecular structure. stackexchange.com This method ensures that the relative peak areas in the spectrum directly correspond to the number of carbon atoms, providing definitive quantitative information. nanalysis.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. wikipedia.org

The fragmentation of cyclic ethers in a mass spectrometer is often initiated by α-cleavage or inductive cleavage. uga.edu For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) and other rearrangements. jove.comlibretexts.org

Expected fragmentation for this compound would involve several key pathways:

Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the ester's O-CH₃ bond would result in an acylium ion at M-31.

Loss of the carbomethoxy group (•COOCH₃): Cleavage of the C2-C(O) bond would lead to a fragment at M-59.

Ring Opening and Fragmentation: The strained oxetane ring can undergo cleavage. Transannular cleavage across the oxetane ring is a possible pathway for multi-functional cyclic ethers. uga.edu For simpler oxetanes, the loss of an alkyl group adjacent to the ring is a common fragmentation route. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 144.16 g/mol)

m/z Value Identity of Lost Fragment Formula of Lost Fragment
113 Methoxy radical •OCH₃
85 Carbomethoxy group •COOCH₃
72 Propene + CO₂ C₃H₆ + CO₂
56 Isobutylene + CO₂ C₄H₈ + CO₂

Note: These predictions are based on general fragmentation rules for esters and cyclic ethers. uga.edujove.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental composition. libretexts.orgnih.gov For this compound, with a molecular formula of C₇H₁₂O₃, the calculated exact mass is 144.07864. HRMS can distinguish this from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby confirming the molecular formula with high confidence. libretexts.orgnih.gov This level of precision is critical for positive identification in complex samples or when verifying the outcome of a synthesis. scispace.com

Photoionization Mass Spectrometry

Atmospheric Pressure Photoionization (APPI) is a soft ionization technique used in mass spectrometry. mdpi.com Unlike the more energetic electron impact (EI) ionization, which often causes extensive fragmentation, photoionization typically results in less fragmentation and a more prominent molecular ion peak. mdpi.com This characteristic would be particularly advantageous for analyzing this compound, as it would help to clearly establish the molecular weight of this potentially fragile molecule while still providing some structural information from fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent and diagnostic peaks expected for this molecule are:

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1735-1750 cm⁻¹, which is characteristic of a saturated aliphatic ester. orgchemboulder.compressbooks.pub

C-O-C Stretch (Oxetane Ring): The C-O stretching vibration of the strained ether ring is anticipated to appear in the 1000-1150 cm⁻¹ region. pressbooks.publibretexts.org The strained four-membered ring may cause this peak to appear at a specific frequency within this range, aiding in its identification. unl.edu

C-H Stretch (Alkyl): Absorptions corresponding to sp³ C-H stretching will be observed just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Bond Predicted Absorption Range (cm⁻¹) Intensity
Ester C=O Stretch 1735 - 1750 Strong
Ester C-O Stretch 1300 - 1000 Strong
Ether (Oxetane) C-O-C Stretch 1000 - 1150 Strong
Alkane C-H Stretch 2850 - 2960 Medium to Strong

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique is invaluable for unambiguously establishing its absolute configuration and revealing detailed information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

The prerequisite for X-ray analysis is the availability of a suitable single crystal. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, which is then used to construct a model of the molecular structure.

For oxetane rings, X-ray crystallography reveals crucial conformational details. While the parent oxetane has a small puckering angle, the introduction of substituents significantly influences the ring's conformation to minimize steric strain. rsc.orgacs.org In the case of this compound, the gem-dimethyl group at the C3 position is expected to induce a more puckered conformation compared to an unsubstituted oxetane ring. acs.org X-ray crystallographic investigations on other substituted oxetanes have shown puckering angles of around 16°. acs.org

The structural data obtained from X-ray crystallography for the target molecule would be expected to align with known parameters for oxetane derivatives. The table below presents typical bond lengths and angles for an oxetane ring, which would be refined with high precision for this compound upon successful crystallographic analysis.

Interactive Table: Expected Crystallographic Parameters for the Oxetane Ring of this compound

ParameterAtom(s) InvolvedExpected Value (Å or °)Reference
Bond LengthC-O~1.46 Å acs.org
Bond LengthC-C~1.53 Å acs.org
Bond AngleC-O-C~90.2° acs.org
Bond AngleC-C-O~92.0° acs.org
Bond AngleC-C-C~84.8° acs.org
Puckering Angle-> 10° acs.org

Note: These values are for unsubstituted oxetane and would be influenced by the substituents on this compound.

Furthermore, for chiral molecules synthesized as a single enantiomer, anomalous dispersion X-ray crystallography is the most reliable method to determine the absolute configuration (R or S) at the stereocenter (C2).

Combined Spectroscopic and Theoretical Approaches for Comprehensive Characterization

A comprehensive understanding of this compound is best achieved by integrating experimental spectroscopic data with theoretical computational methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry provide key pieces of structural information, which can be corroborated and further elucidated by computational models.

Theoretical (Computational) Studies:

Density Functional Theory (DFT) is a powerful computational tool used to model molecular structures, predict spectroscopic properties, and investigate reaction mechanisms. rsc.org For this compound, DFT calculations could be used to:

Predict the most stable conformation of the molecule, including the puckering of the oxetane ring and the orientation of the methyl carboxylate group.

Calculate theoretical NMR chemical shifts (¹H and ¹³C) and compare them with experimental data to aid in peak assignment.

Simulate the IR spectrum by calculating vibrational frequencies, which helps in assigning absorption bands to specific functional groups and vibrational modes.

Theoretical studies have shown that the oxetane ring has a ring strain energy of approximately 106 kJ/mol. researchgate.net This inherent strain influences its chemical reactivity and spectroscopic properties.

Spectroscopic Data Interpretation:

The expected spectroscopic data for this compound can be inferred from data on analogous compounds.

Interactive Table: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / WavenumberInferred From/Based On
¹H NMR -CH₃ (gem-dimethyl)δ 1.2-1.4 ppm3,3-Dimethyloxetane (B1346095) chemicalbook.com
-OCH₂- (ring)δ 4.2-4.4 ppm3,3-Dimethyloxetane chemicalbook.com
-CH- (C2 of ring)δ 4.8-5.0 ppmGeneral oxetane derivatives
-COOCH₃δ 3.7-3.8 ppmStandard methyl esters
¹³C NMR -C(CH₃)₂δ 30-35 ppm3,3-Dimethyloxetane spectrabase.com
-C(CH₃)₂δ 70-75 ppm3,3-Dimethyloxetane spectrabase.com
-OCH₂-δ 75-80 ppm3,3-Dimethyloxetane spectrabase.com
-CH-COOCH₃δ 78-82 ppmGeneral oxetane derivatives
C=Oδ 170-175 ppmStandard methyl esters
-OCH₃δ 51-53 ppmStandard methyl esters
IR Spectroscopy C-O-C stretch (ether)950-1000 cm⁻¹General oxetane derivatives
C=O stretch (ester)1735-1750 cm⁻¹Standard methyl esters
C-H stretch (alkane)2850-3000 cm⁻¹General organic compounds

By combining these experimental techniques with computational analysis, a detailed and robust structural characterization of this compound can be achieved, providing deep insights into its chemical nature.

Q & A

Q. How can methodological quality and bias in existing studies on this compound be systematically evaluated?

  • Methodological Answer : Apply risk-of-bias tools (e.g., Cochrane criteria) to assess study design, sample size, and reproducibility. For example, scrutinize synthesis yields across papers for outliers and validate via independent replication. Use funnel plots to detect publication bias .

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